L-Alanyl-L-alanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-alanine
Description
Molecular Architecture and Sequence Analysis
The peptide sequence L-Alanyl-L-alanyl-L-lysyl-N⁵-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-alanine comprises eight amino acids, with a repeating pattern of alanine (Ala), lysine (Lys), and a modified ornithine residue. The N⁵-(diaminomethylidene) modification on the ornithine side chain introduces a guanidinium-like group, enhancing its capacity for electrostatic interactions and metal coordination. The molecular formula is C₃₈H₆₈N₁₄O₁₀ , with a molecular weight of 905.04 g/mol .
Key Sequence Features:
- N-terminal motif : Two consecutive alanine residues (positions 1–2) provide structural rigidity due to their small hydrophobic side chains.
- Central lysine-ornithine cluster : Lysine (position 3) and modified ornithine (position 4) create a positively charged region, while the subsequent lysine (position 5) reinforces this charge distribution.
- C-terminal motif : Two alanine residues (positions 7–8) flank the final lysine (position 6), balancing hydrophobicity and solubility.
Table 1: Amino Acid Sequence and Modifications
| Position | Residue | Modification |
|---|---|---|
| 1 | L-Alanine | None |
| 2 | L-Alanine | None |
| 3 | L-Lysine | ε-Amino group |
| 4 | L-Ornithine | N⁵-(diaminomethylidene) |
| 5 | L-Lysine | ε-Amino group |
| 6 | L-Alanine | None |
| 7 | L-Alanine | None |
The N⁵-(diaminomethylidene) group on ornithine mimics arginine’s guanidinium moiety, enabling participation in salt bridges and hydrogen bonding. This modification distinguishes the peptide from naturally occurring sequences, as seen in histone H1, where post-translational modifications are typically limited to phosphorylation or acetylation.
Properties
CAS No. |
695226-02-9 |
|---|---|
Molecular Formula |
C30H58N12O8 |
Molecular Weight |
714.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C30H58N12O8/c1-16(33)23(43)37-18(3)25(45)40-21(11-6-8-14-32)27(47)42-22(12-9-15-36-30(34)35)28(48)41-20(10-5-7-13-31)26(46)38-17(2)24(44)39-19(4)29(49)50/h16-22H,5-15,31-33H2,1-4H3,(H,37,43)(H,38,46)(H,39,44)(H,40,45)(H,41,48)(H,42,47)(H,49,50)(H4,34,35,36)/t16-,17-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
TVGWEBNMVTYKMC-CPDXTSBQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Attachment
- Resin type : Wang or Rink amide resins (loading capacity: 0.3–0.7 mmol/g) are preferred for C-terminal amide or free acid formation, respectively.
- First amino acid loading : L-Alanine pre-loaded resins are commercially available, but in-situ attachment using HBTU/HOBt activation achieves >95% efficiency.
Sequential Amino Acid Coupling
The peptide sequence L-Ala¹-L-Ala²-L-Lys³-N⁵-(diaminomethylidene)-L-Orn⁴-L-Lys⁵-L-Ala⁶-L-Ala⁷ requires careful handling of side-chain protections and modified residues.
Standard Coupling Protocol
Critical considerations :
- L-Lysine residues : Boc protection (ε-amino group) prevents unintended branching.
- N⁵-(diaminomethylidene)-L-ornithine : Synthesized separately using Boc-Orn(N⁵-Alloc)-OH , followed by Alloc removal (Pd(PPh₃)₄) and guanidinylation with 1H-pyrazole-1-carboxamidine.
Industrial-Scale Production
Automated synthesizers (e.g., CEM Liberty Blue) enable scalable production with the following optimizations:
Process Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Cycle time | 1.5 hr/residue | 45 min/residue |
| Solvent use | 50 mL/g resin | 15 mL/g resin |
| Coupling efficiency | 99.2% | 99.8% |
Key advancements :
- Microwave-assisted synthesis : Reduces coupling time to 5 min/residue at 75°C.
- Continuous flow systems : Improve reagent mixing and reduce solvent consumption by 40%.
Purification and Characterization
Crude peptides require rigorous purification due to deletion sequences and side products.
HPLC Purification
| Column | Mobile Phase | Gradient | Purity |
|---|---|---|---|
| C18 (250 × 21.2 mm) | A: 0.1% TFA/H₂O B: 0.1% TFA/ACN |
20–50% B over 40 min | ≥98% |
Critical impurities :
- Deletion sequences : ΔAla⁷ (3–5% yield loss).
- Aspartimide formation : <1% when using 0.1 M OxymaPure in coupling steps.
Yield Optimization Strategies
Maximizing yield requires addressing common side reactions:
Side Reaction Mitigation
Analytical Validation
Final product quality is confirmed through orthogonal methods:
Chemical Reactions Analysis
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues in peptides can be substituted through various chemical modifications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
Chemistry
Peptides like L-Alanyl-L-alanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-alanine are used as model compounds in studying peptide synthesis and modification techniques.
Biology
In biological research, such peptides can be used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine
Peptides are explored for their therapeutic potential, including as antimicrobial agents, enzyme inhibitors, and drug delivery systems.
Industry
In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of peptides like L-Alanyl-L-alanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-alanine depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The N~5~-(diaminomethylidene) modification is a critical feature shared among several peptides. Below is a structural and functional comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Diversity: The target compound lacks non-canonical residues (e.g., nitrotyrosine or D-ornithine ), prioritizing alanine and lysine for simplicity and charge density. Amidination at ornithine is conserved across analogs, suggesting functional importance in mimicking arginine’s guanidino group for binding interactions .
Stability: The absence of reactive groups (e.g., thiols in cysteine or nitro groups ) may improve oxidative stability compared to analogs.
Biological Activity :
- While direct activity data for the target compound is unavailable, angiotensinamide demonstrates that amidine-ornithine can substitute for arginine in bioactive peptides, retaining vasoconstrictor effects.
- The nitrotyrosyl residue in suggests redox or signaling roles, whereas the target peptide’s alanine/lysine dominance may favor structural or catalytic applications.
Research and Development Considerations
- Synthesis Challenges : Amidination at ornithine requires specialized protecting groups and coupling strategies to avoid side reactions .
- Analytical Validation : Purity (≥99% by HPLC ) and structural confirmation (NMR, MS ) are critical for reproducibility.
- Potential Applications: The compound’s cationic nature makes it a candidate for drug delivery vectors or enzyme inhibitors, though toxicity profiling is needed .
Biological Activity
L-Alanyl-L-alanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-alanine is a complex peptide with potential biological activities that warrant detailed investigation. This compound, characterized by its intricate amino acid sequence, may exhibit various pharmacological properties, including antimicrobial and anti-inflammatory effects. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 821.9 g/mol. The structure includes multiple amino acids, contributing to its biological functions. Its composition suggests potential interactions with biological targets, particularly in microbial environments.
| Property | Value |
|---|---|
| Molecular Formula | C36H59N11O11 |
| Molecular Weight | 821.9 g/mol |
| Amino Acid Sequence | L-Ala-L-Ala-L-Lys-N~5~(diaminomethylidene)-L-Orn-L-Lys-L-Ala-L-Ala |
Antimicrobial Properties
Research indicates that peptides similar to this compound may possess antimicrobial properties. For instance, studies on alanine racemase inhibitors have shown that modifications in peptide structure can enhance their ability to penetrate bacterial membranes and inhibit growth effectively . The presence of specific amino acids can influence the selectivity and potency against various bacterial strains.
Case Study: Alanine Racemase Inhibition
A study explored the effectiveness of alanine racemase inhibitors in bacterial strains. It was found that compounds with specific N-terminal amino acids could significantly inhibit the growth of Gram-positive and Gram-negative bacteria . This suggests that this compound might also exhibit similar antimicrobial activity due to its structural components.
Anti-inflammatory Effects
Peptides derived from amino acids like alanine and lysine have been studied for their anti-inflammatory properties. Research indicates that such peptides can modulate immune responses and reduce inflammation markers in various models . The intricate structure of this compound may enhance its ability to interact with immune cells, potentially leading to therapeutic benefits in inflammatory conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : The peptide's structure may facilitate its passage through bacterial membranes, leading to effective inhibition of growth.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, which is critical for microbial survival.
- Immune Modulation : The compound might influence cytokine production and immune cell activation, contributing to its anti-inflammatory effects.
Research Findings
Recent studies have focused on the synthesis and characterization of peptides similar to this compound. These findings highlight the importance of specific amino acid arrangements in determining biological activity:
Q & A
Q. What are the recommended methodologies for synthesizing this peptide with high purity?
Solid-phase peptide synthesis (SPPS) is the primary method, employing Fmoc/t-Bu protection strategies. The diamino-methylidene modification on ornithine (N~5~) requires selective deprotection using trifluoroacetic acid (TFA) and coupling reagents like HBTU/HOBt. Post-synthesis, reverse-phase HPLC (RP-HPLC) with a C18 column (e.g., 0.1% TFA in water/acetonitrile gradient) ensures purity >95% .
Q. How can the peptide’s structural integrity be validated after synthesis?
Use tandem mass spectrometry (LC-MS/MS) to confirm molecular weight and sequence. For stereochemical validation, circular dichroism (CD) spectroscopy in aqueous buffer (pH 7.4) detects α-helical or β-sheet motifs. Nuclear magnetic resonance (NMR) (e.g., 2D COSY and NOESY) resolves side-chain interactions and confirms the N~5~-diaminomethylidene modification .
Q. What protocols ensure stability during storage and handling?
Lyophilize the peptide in 1% acetic acid to prevent aggregation. Store at -80°C under argon to minimize oxidation. For stability testing, use RP-HPLC with photodiode array detection (220–280 nm) under accelerated degradation conditions (e.g., 40°C, 75% humidity) to assess degradation products .
Advanced Research Questions
Q. What experimental designs are suitable for studying its interaction with biological targets (e.g., receptors or enzymes)?
Surface plasmon resonance (SPR) with immobilized target proteins (e.g., G-protein-coupled receptors) quantifies binding affinity (KD). For enzymatic assays, use fluorescence resonance energy transfer (FRET)-based substrates to measure cleavage kinetics. Competitive binding studies with radiolabeled analogs (e.g., ^3H or ^125I) can validate specificity .
Q. How can conformational dynamics under physiological conditions be analyzed?
Molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) model peptide flexibility in explicit solvent. Experimentally, time-resolved fluorescence anisotropy with tryptophan analogs inserted into the sequence monitors real-time conformational changes .
Q. What approaches identify metabolic pathways and degradation products in vivo?
Administer ^13C/^15N-labeled peptide in animal models and analyze plasma/tissue extracts via high-resolution mass spectrometry (HRMS). For degradation mapping, use Edman degradation or MALDI-TOF/TOF to identify proteolytic cleavage sites. Tissue-specific metabolism can be studied using autoradiography or PET imaging with ^18F-labeled derivatives .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported bioactivity across studies?
Variations may arise from differences in peptide aggregation states. Characterize oligomerization using dynamic light scattering (DLS) and size-exclusion chromatography (SEC). Reassess activity with monomeric peptide prepared via size-exclusion filtration (e.g., 10 kDa cutoff) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
